1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione
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Overview
Description
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, with acetyloxy and hydroxy functional groups attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione can be achieved through various synthetic routes. One common method involves the acetylation of 3-hydroxyazetidine-2,4-dione using acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the azetidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in diols.
Scientific Research Applications
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione involves its interaction with various molecular targets. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins. The hydroxy group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione can be compared with other similar compounds, such as:
1-(Acetyloxy)-3-hydroxyazetidine-2-one: Lacks the 4-dione functionality, resulting in different reactivity and applications.
3-Hydroxyazetidine-2,4-dione:
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications .
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical versatility, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112537-67-4 |
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Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
(3-hydroxy-2,4-dioxoazetidin-1-yl) acetate |
InChI |
InChI=1S/C5H5NO5/c1-2(7)11-6-4(9)3(8)5(6)10/h3,8H,1H3 |
InChI Key |
FXXSGZONVQEDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)C(C1=O)O |
Origin of Product |
United States |
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